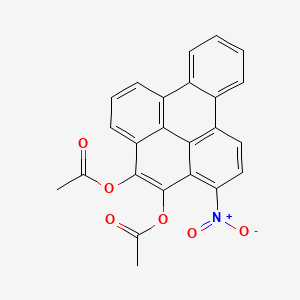![molecular formula C27H24O4 B14271627 2,2'-Methylenebis{4-[(4-hydroxyphenyl)methyl]phenol} CAS No. 156578-31-3](/img/structure/B14271627.png)
2,2'-Methylenebis{4-[(4-hydroxyphenyl)methyl]phenol}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Methylenebis{4-[(4-hydroxyphenyl)methyl]phenol} (C23H32O2) is a phenolic antioxidant commonly used to enhance the oxidation stability in rubber and plastic industries . Its complex molecular structure consists of two 4-[(4-hydroxyphenyl)methyl]phenol units connected by a methylene bridge.
Méthodes De Préparation
Synthetic Routes::
Condensation Reaction: The compound can be synthesized through a condensation reaction between 4-[(4-hydroxyphenyl)methyl]phenol and formaldehyde (methanal). The reaction typically occurs under acidic conditions.
Industrial Production: Industrial-scale production involves the reaction of 4-[(4-hydroxyphenyl)methyl]phenol with formaldehyde in the presence of a catalyst, such as sulfuric acid or hydrochloric acid.
Analyse Des Réactions Chimiques
Reactions::
Oxidation: 2,2’-Methylenebis{4-[(4-hydroxyphenyl)methyl]phenol} acts as an antioxidant by undergoing oxidation itself, protecting other compounds from oxidative damage.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Reduction: Although less common, reduction reactions can occur, leading to the formation of reduced derivatives.
Formaldehyde: Used in the condensation reaction.
Acid Catalysts: Sulfuric acid or hydrochloric acid in industrial production.
Temperature and Pressure: Reaction conditions vary depending on the specific synthesis method.
Major Products:: The primary product is the 2,2’-methylenebis{4-[(4-hydroxyphenyl)methyl]phenol} compound itself.
Applications De Recherche Scientifique
Chemistry: Used as an antioxidant in polymer materials, preventing degradation due to oxidation.
Biology: Investigated for its potential health benefits, including antioxidant properties.
Medicine: Research explores its role in oxidative stress-related diseases.
Industry: Widely employed in rubber, plastics, and other materials to enhance stability.
Mécanisme D'action
Antioxidant Activity: It scavenges free radicals, preventing oxidative damage to polymers and other materials.
Molecular Targets: Reactive oxygen species (ROS) and peroxides.
Pathways: Inhibits chain reactions initiated by free radicals.
Comparaison Avec Des Composés Similaires
Uniqueness: Its bridged structure sets it apart from other phenolic antioxidants.
Similar Compounds: Other phenolic antioxidants include 2,2’-methylenebis(4-ethyl-6-tert-butylphenol) and 4,4’-methylenebis[phenol] (CAS 620-92-8)
Propriétés
Numéro CAS |
156578-31-3 |
|---|---|
Formule moléculaire |
C27H24O4 |
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
2-[[2-hydroxy-5-[(4-hydroxyphenyl)methyl]phenyl]methyl]-4-[(4-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C27H24O4/c28-24-7-1-18(2-8-24)13-20-5-11-26(30)22(15-20)17-23-16-21(6-12-27(23)31)14-19-3-9-25(29)10-4-19/h1-12,15-16,28-31H,13-14,17H2 |
Clé InChI |
JUXGZAKHVYIINX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC2=CC(=C(C=C2)O)CC3=C(C=CC(=C3)CC4=CC=C(C=C4)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


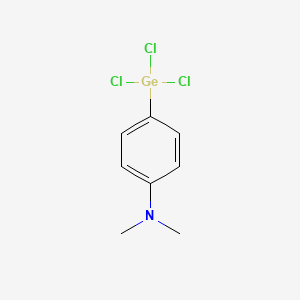

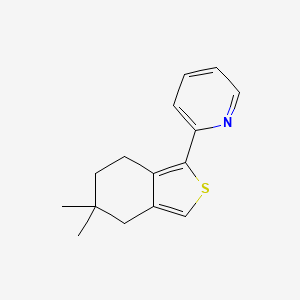
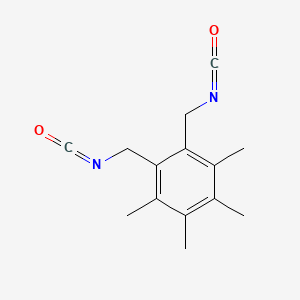
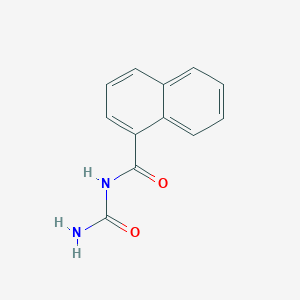
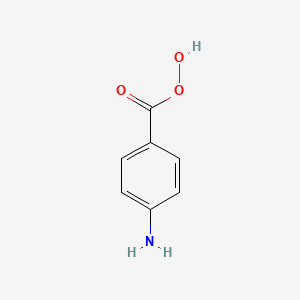
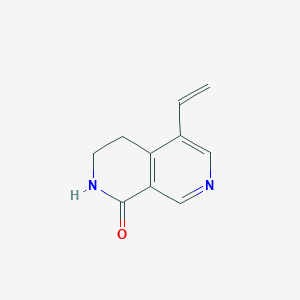

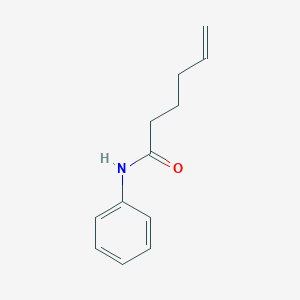
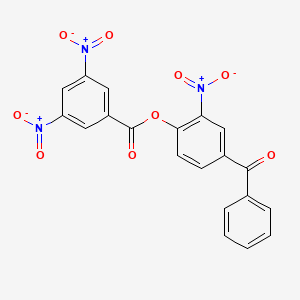
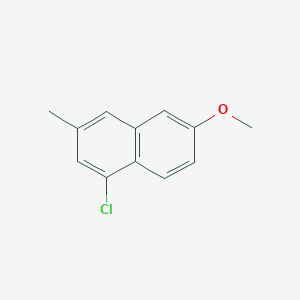
![2-Methyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14271621.png)

